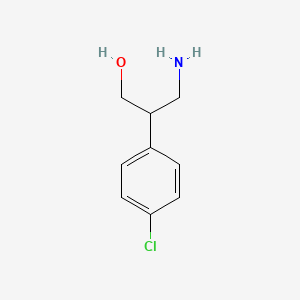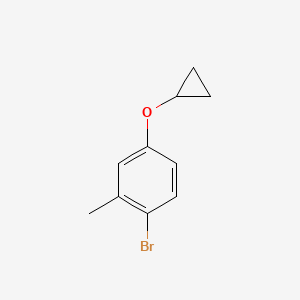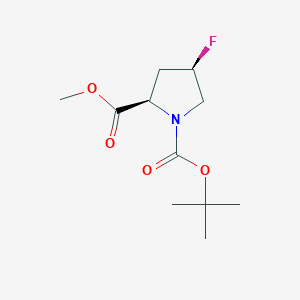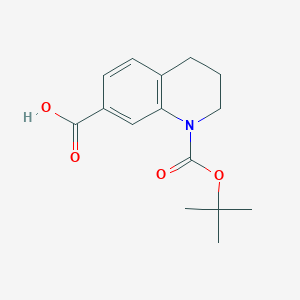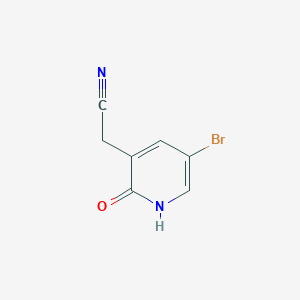
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile
Overview
Description
Scientific Research Applications
Analytical Methodologies in Chromatography
Hydrophilic interaction chromatography (HILIC) is a valuable technique for separating polar, weakly acidic, or basic samples, often utilizing acetonitrile-rich aqueous-organic mobile phases. HILIC's popularity is partly due to its ability to enhance ionization in mass spectrometry compared to traditional reversed-phase chromatography. This method is suitable for analyzing a wide range of compounds, including peptides, proteins, drugs, and metabolites, using various polar stationary phases. The choice of stationary and mobile phases significantly influences separation selectivity, which is complementary to reversed-phase and other chromatographic modes, making HILIC an attractive option for complex analyses (Jandera, 2011).
Medicinal Chemistry and Metal Binding
Hydroxypyridinones, such as 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile, show promise as efficient metal chelators, particularly for aluminum (Al) and iron (Fe), potentially beneficial in medical applications. These compounds have been explored for their ability to improve physico-chemical and pharmacokinetic properties, making them strong candidates for replacing existing chelators like desferrioxamine. Their interaction with Al, in particular, has been well-documented, suggesting a role in treating conditions related to Al toxicity (Santos, 2002).
Photodynamic Therapy (PDT)
Pretreatments aimed at enhancing protoporphyrin IX accumulation for photodynamic therapy (PDT) have shown the importance of optimizing intralesional content to improve clinical outcomes. Hydroxypyridinones, including derivatives like 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile, could play a role in such pretreatments by affecting the heme biosynthetic pathway, potentially by chelating ferrous iron and thus influencing the efficacy of PDT (Gerritsen et al., 2008).
properties
IUPAC Name |
2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-5(1-2-9)7(11)10-4-6/h3-4H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQSIWVKNWZPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)
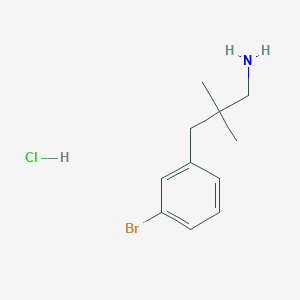
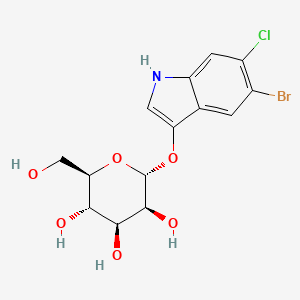
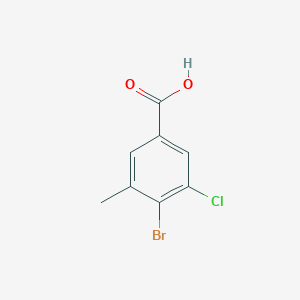
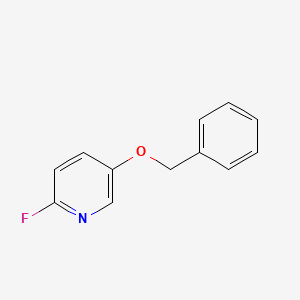
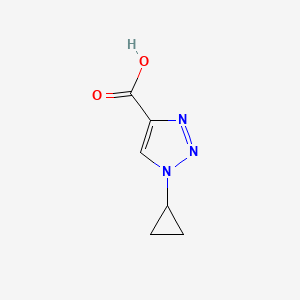
![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)
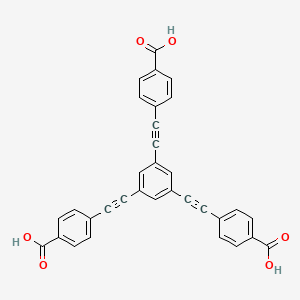
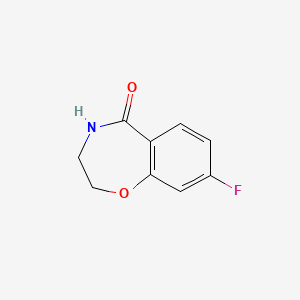
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)
